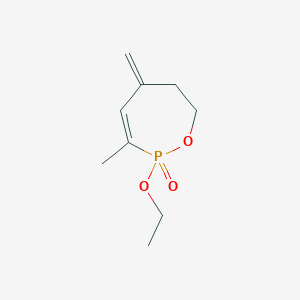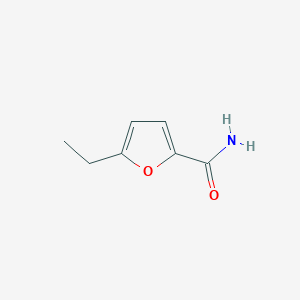
5-Ethylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethylfuran-2-carboxamide, also known as EFCA, is a chemical compound that belongs to the furan family. It is synthesized from furan-2-carboxylic acid and is used in scientific research for various purposes.
Mechanism Of Action
The mechanism of action of 5-Ethylfuran-2-carboxamide is not fully understood. However, it has been suggested that 5-Ethylfuran-2-carboxamide may act as a ligand for metal ions, which could lead to the formation of metal complexes. These metal complexes could then be used in various reactions, such as catalysis.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 5-Ethylfuran-2-carboxamide. However, it has been reported that 5-Ethylfuran-2-carboxamide has low toxicity and is not mutagenic.
Advantages And Limitations For Lab Experiments
5-Ethylfuran-2-carboxamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and versatility in various reactions. However, its limitations include its limited solubility in water and its potential to form metal complexes, which could interfere with certain reactions.
Future Directions
There are several future directions for the use of 5-Ethylfuran-2-carboxamide in scientific research. These include the development of new synthetic methods for 5-Ethylfuran-2-carboxamide and its derivatives, the investigation of its potential as a ligand for metal-catalyzed reactions, and the exploration of its use in the synthesis of natural products. Additionally, further studies are needed to fully understand the mechanism of action of 5-Ethylfuran-2-carboxamide and its potential biochemical and physiological effects.
Conclusion:
In conclusion, 5-Ethylfuran-2-carboxamide is a chemical compound that is used in scientific research for various purposes. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 5-Ethylfuran-2-carboxamide has several advantages for lab experiments and has potential for future research in various areas.
Synthesis Methods
The synthesis of 5-Ethylfuran-2-carboxamide involves the reaction between furan-2-carboxylic acid and ethylamine in the presence of a catalyst. The reaction is carried out under reflux conditions and the product is purified through recrystallization.
Scientific Research Applications
5-Ethylfuran-2-carboxamide is used in scientific research for various purposes, including as a starting material for the synthesis of other compounds, as a ligand in metal-catalyzed reactions, and as a building block for the synthesis of natural products. 5-Ethylfuran-2-carboxamide has been used in the synthesis of pyridine-fused heterocycles and in the preparation of chiral nitrogen-containing compounds.
properties
CAS RN |
102074-22-6 |
|---|---|
Product Name |
5-Ethylfuran-2-carboxamide |
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
5-ethylfuran-2-carboxamide |
InChI |
InChI=1S/C7H9NO2/c1-2-5-3-4-6(10-5)7(8)9/h3-4H,2H2,1H3,(H2,8,9) |
InChI Key |
SSXFMZXZNFIVCO-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(O1)C(=O)N |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)N |
synonyms |
2-Furancarboxamide,5-ethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



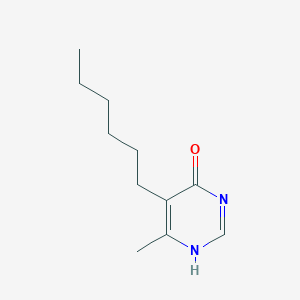
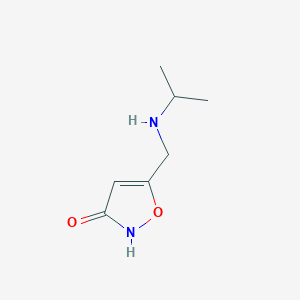
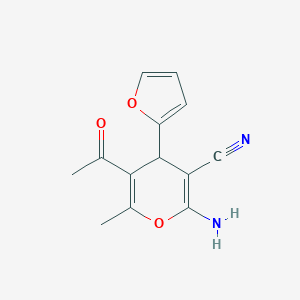


![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12278.png)

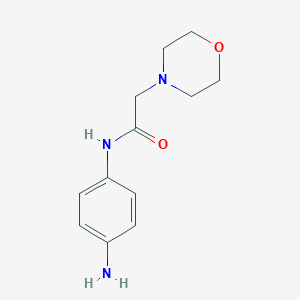
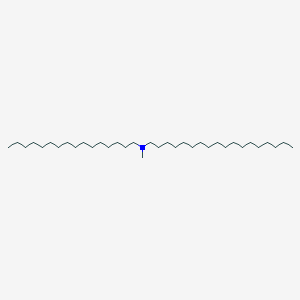


![(3S,8S,9S,10R,11S,13R,14S,17S)-3,11-dihydroxy-17-(2-hydroxyacetyl)-10-methyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-13-carbaldehyde](/img/structure/B12293.png)

